![molecular formula C9H9NO4 B1335777 Methyl 5-methyl-2-nitrobenzoate CAS No. 20587-30-8](/img/structure/B1335777.png)
Methyl 5-methyl-2-nitrobenzoate
Overview
Description
Methyl 5-methyl-2-nitrobenzoate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a nitro group and a methyl group attached to a benzene ring, which is further esterified with a methoxy group.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. An efficient and green process for synthesizing 5-methyl-2-nitrobenzoic acid, which is closely related to methyl 5-methyl-2-nitrobenzoate, was developed using a mixture of HNO3 and Ac2O, highlighting the importance of high selectivity and environmentally friendly processes . Another study focused on the synthesis of 5-nitro-2,3-dihydrobenzo(b)furanes, which, while not the same, shares the nitro and methyl functional groups . Additionally, the synthesis of 2-methyl-5-nitrobenzo[b]thiophene and its derivatives was achieved with high efficiency, indicating the versatility of nitrobenzoate derivatives as building blocks for organic assemblies .
Molecular Structure Analysis
The molecular structure of methyl 5-nitro-2-methylbenzoate was determined using X-ray crystallography, revealing that the carboxylate group in the ester molecule is twisted from the ring plane, contrasting with the planar structure of the corresponding acid . This twist is sensitive to the environment and small structural changes, indicating that the ortho-methyl group has a significant effect on the molecule's conformation.
Chemical Reactions Analysis
The reactivity of nitrobenzoate derivatives has been studied, with one example being the methylation of 5-nitro-benzimidazoles, which yielded various methylated products . Another study synthesized the S-nitroso derivative of 5-thio-2-nitrobenzoate, which reacts rapidly with thiols, demonstrating the reactivity of nitrobenzoate compounds with sulfur-containing groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-methyl-2-nitrobenzoate can be inferred from studies on similar compounds. For instance, the determination of residues of a related compound, sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, involved converting the residues to its methyl ester and measuring them using gas-liquid chromatography, indicating the compound's stability and detectability . The crystal structure of another derivative, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, showed hydrogen-bonded chains, suggesting that methyl 5-methyl-2-nitrobenzoate may also form specific intermolecular interactions .
Scientific Research Applications
Synthesis and Chemical Processes
- Methyl 5-methyl-2-nitrobenzoate is involved in various synthesis processes. For instance, a study by Mei et al. (2018) discusses an environmentally friendly nitration process for the synthesis of 5-methyl-2-nitrobenzoic acid, highlighting the use of this compound in green chemistry processes (Mei et al., 2018).
Analytical Methods and Detection
- Alder et al. (1978) utilized methyl 5-methyl-2-nitrobenzoate in a gas-liquid chromatographic method for detecting residues in various samples, indicating its role in analytical chemistry (Alder et al., 1978).
Physical and Chemical Properties
- The study of the physical properties of methyl 5-methyl-2-nitrobenzoate and its derivatives is also a significant area of research. For example, Hart et al. (2017) investigated the solubility of 2-methyl-3-nitrobenzoic acid, a related compound, in various solvents, which is crucial for understanding its behavior in different environments (Hart et al., 2017).
Pharmaceutical Research
- In pharmaceutical research, Gaddam et al. (2020) focused on the detection and quantification of genotoxic impurities in lenalidomide, including methyl 2-(chloromethyl)-3-nitrobenzoate and related compounds, underscoring its importance in ensuring drug safety (Gaddam et al., 2020).
Environmental and Agricultural Applications
- In environmental and agricultural contexts, Leather and Foy (1977) studied the metabolism of bifenox (methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) in soil and plants, highlighting the relevance of such compounds in understanding pesticide behavior (Leather & Foy, 1977).
properties
IUPAC Name |
methyl 5-methyl-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOICDVZQKFCGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391368 | |
Record name | methyl 5-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-2-nitrobenzoate | |
CAS RN |
20587-30-8 | |
Record name | Benzoic acid, 5-methyl-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20587-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 5-METHYL-2-NITROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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